molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2553746
CAS No.: 210639-99-9
M. Wt: 424.456
InChI Key: BSEUSDBTJQBXTB-UHFFFAOYSA-N
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Description

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a unique combination of chromenone, benzimidazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and carboxylic acids or their derivatives.

    Attachment of Benzoate Group: The final step involves esterification, where the chromenone-benzimidazole intermediate is reacted with benzoic acid or its derivatives in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzoate moieties, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohol derivatives of the chromenone and benzoate moieties.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Material Science: Its chromenone core can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

    Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the methyl group on the benzimidazole moiety.

    3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the ethyl group on the chromenone core.

    6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: The benzoate group is replaced with an acetate group.

Uniqueness

The presence of both ethyl and methyl groups, along with the benzoate moiety, provides 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate with unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

CAS No.

210639-99-9

Molecular Formula

C26H20N2O4

Molecular Weight

424.456

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3

InChI Key

BSEUSDBTJQBXTB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

solubility

not available

Origin of Product

United States

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